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molecular formula C11H18O2 B1590369 3-(Hydroxymethyl)adamantan-1-ol CAS No. 38584-37-1

3-(Hydroxymethyl)adamantan-1-ol

Cat. No. B1590369
M. Wt: 182.26 g/mol
InChI Key: FORAJDRXEYKDFJ-UHFFFAOYSA-N
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Patent
US06235851B1

Procedure details

15 mmol of aluminiumlitium hydroxide was suspended in 15 ml of tetrahydrofuran (THF) in a nitrogen atmosphere. To the solution was slowly added 10 mmol of the 1-carboxy-3-adamantanol obtained in Preparation Example 5 while the temperature of the solution was maintained at less than 10° C. or below by ice water bath. After the temperature of the mixture was raised to room temperatures, the mixture was refluxed for 16 hours. And, as the result, the 1-carboxy-3-adamantanol was converted into a 1-hydroxymethyl-3-adamantanol (yield: 95%) with a conversion of 99%.
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[Al+3].[OH-].[OH-].[OH-].[C:7]([C:10]12[CH2:19][CH:14]3[CH2:15][CH:16]([CH2:18][C:12]([OH:20])([CH2:13]3)[CH2:11]1)[CH2:17]2)(O)=[O:8]>O1CCCC1>[OH:8][CH2:7][C:10]12[CH2:17][CH:16]3[CH2:15][CH:14]([CH2:13][C:12]([OH:20])([CH2:18]3)[CH2:11]1)[CH2:19]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
15 mmol
Type
reactant
Smiles
[OH-].[Li+].[Al+3].[OH-].[OH-].[OH-]
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C(=O)(O)C12CC3(CC(CC(C1)C3)C2)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C12CC3(CC(CC(C1)C3)C2)O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Preparation Example 5 while the temperature of the solution
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at less than 10° C. or below by ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
After the temperature of the mixture was raised to room temperatures
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
OCC12CC3(CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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